molecular formula C12H12F3N3O2 B12714194 2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- CAS No. 140866-26-8

2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl-

Cat. No.: B12714194
CAS No.: 140866-26-8
M. Wt: 287.24 g/mol
InChI Key: NUWVUBBYORJBRL-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an imidazolidinedione core with specific substitutions that contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinedione core, followed by the introduction of the trifluoromethyl and amino groups. Common reagents used in these reactions include trifluoromethylating agents and amination reagents under controlled conditions to ensure the desired substitutions are achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the amino group facilitates binding to specific sites on target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Imidazolidinedione, 5-methyl-
  • 2,4-Imidazolidinedione, 1-[[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]amino]-, potassium salt

Uniqueness

Compared to similar compounds, 2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- stands out due to its trifluoromethyl and amino substitutions, which confer unique chemical and biological properties. These features enhance its potential for diverse applications in research and industry.

Properties

CAS No.

140866-26-8

Molecular Formula

C12H12F3N3O2

Molecular Weight

287.24 g/mol

IUPAC Name

3-[4-amino-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H12F3N3O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(16)7(5-6)12(13,14)15/h3-5H,16H2,1-2H3,(H,17,20)

InChI Key

NUWVUBBYORJBRL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)N)C(F)(F)F)C

Origin of Product

United States

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